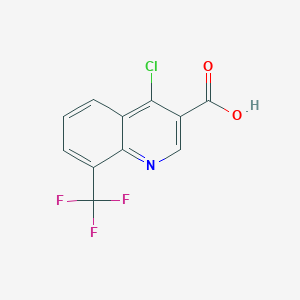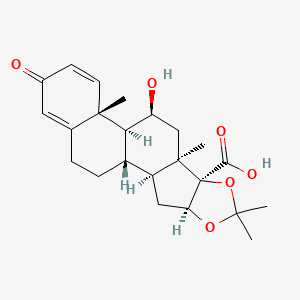
Desglycolaldehyde-carboxyl Desonide
Overview
Description
Desglycolaldehyde-carboxyl Desonide is a chemical compound with the molecular formula C23H30O6 . It is also known as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . The compound has a molecular weight of 402.5 g/mol .
Molecular Structure Analysis
The molecular structure of Desglycolaldehyde-carboxyl Desonide includes several functional groups. The compound has a complex structure with multiple rings and functional groups, including hydroxyl, carbonyl, and carboxyl groups . The compound’s structure also includes several chiral centers .Physical And Chemical Properties Analysis
Desglycolaldehyde-carboxyl Desonide has a molecular weight of 402.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 402.20423867 g/mol. The compound has a topological polar surface area of 93.1 Ų. It has a heavy atom count of 29 and a complexity of 857 .Scientific Research Applications
Deep Eutectic Solvents (DESs)
Innovative Solvents for Metal Extraction and Soil Remediation DESs, formed by mixing quaternary ammonium salts with carboxylic acids, have been explored for their potential in green chemistry applications. They offer a biodegradable, low-cost alternative to traditional solvents for tasks such as metal extraction from ores and soil remediation, particularly for the removal of heavy metals like lead from contaminated soils. The study by Mukhopadhyay et al. (2016) demonstrated the use of DESs in enhancing lead removal from landfill soils, highlighting the role of natural surfactants in improving DES efficiency (Mukhopadhyay et al., 2016).
Properties and Applications Abbott et al. (2004) detailed the formation and properties of DESs between choline chloride and carboxylic acids, showing their versatile properties similar to ionic liquids. These solvents have applications ranging from metal oxide dissolution to potential uses in metal extraction, emphasizing their importance in sustainable industrial processes (Abbott et al., 2004).
Desonide in Dermatological Research
Photostability and Formulation Stability Research on Desonide has focused on its stability under various conditions, such as its photostability when exposed to UVA light. Rosa et al. (2014) investigated the stabilizing effects of antioxidants and UV filters on Desonide, finding that certain formulations could significantly enhance its stability, which is crucial for maintaining efficacy in dermatological treatments (Rosa et al., 2014).
Nanocapsule Suspensions for Improved Delivery Antonow et al. (2016) explored the development of Desonide-loaded nanocapsule suspensions to mitigate side effects associated with prolonged use. These nanocapsules offer a promising approach to improve drug delivery and efficacy in treating skin conditions (Antonow et al., 2016).
Mechanism of Action
Target of Action
Desglycolaldehyde-carboxyl Desonide primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a protein found in cells that binds to glucocorticoid hormones, such as cortisol, and plays a crucial role in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Desglycolaldehyde-carboxyl Desonide, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . The compound binds to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to genetic elements on the DNA . This binding activates and represses various genes , leading to the modulation of the immune response .
Biochemical Pathways
The activation of the glucocorticoid receptor by Desglycolaldehyde-carboxyl Desonide can suppress inflammation and modulate the immune response . This action may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .
Pharmacokinetics
It is known that the absorption of topical corticosteroids like desglycolaldehyde-carboxyl desonide is dependent on the formulation, amount applied, and nature of skin at the application site . Metabolism is typically hepatic, and excretion is primarily through urine .
Result of Action
The result of Desglycolaldehyde-carboxyl Desonide’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . By activating the glucocorticoid receptor, Desglycolaldehyde-carboxyl Desonide can suppress inflammation and modulate the immune response, leading to reduced symptoms and improved clinical outcomes .
Action Environment
The action, efficacy, and stability of Desglycolaldehyde-carboxyl Desonide can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids can be increased with inflammation or occlusion . .
properties
IUPAC Name |
(1S,2S,4S,8R,9R,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17-,18+,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRZIPPXTFWZML-UONGGMNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desglycolaldehyde-carboxyl Desonide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
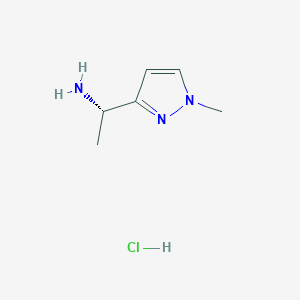
![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
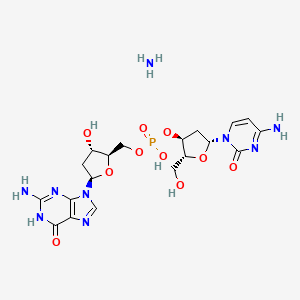

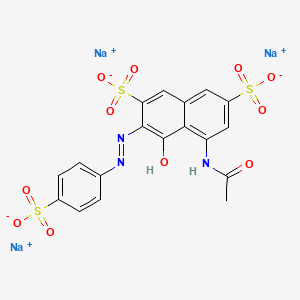
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)
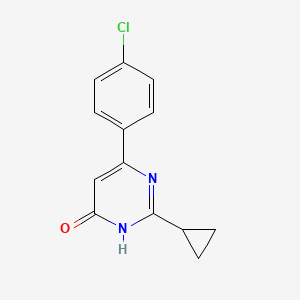
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)
